Cas no 2228802-27-3 (tert-butyl N-{1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2-oxoethyl}carbamate)

Tert-butyl N-{1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxoethyl}carbamate is a specialized carbamate-protected intermediate used in organic synthesis, particularly in the preparation of heterocyclic compounds. Its key advantages include the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The 3,5-dimethyl-1-isopropylpyrazole moiety contributes to steric hindrance, improving regioselectivity in subsequent reactions. This compound is valuable in medicinal chemistry for constructing complex scaffolds, offering controlled reactivity and compatibility with a range of synthetic transformations. Its crystalline nature ensures high purity, making it suitable for precise applications in pharmaceutical research and development.
tert-butyl N-{1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2-oxoethyl}carbamate structure
2228802-27-3 structure
Product Name:tert-butyl N-{1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2-oxoethyl}carbamate
CAS No:2228802-27-3
MF:C15H25N3O3
MW:295.37730383873
CID:6228047
PubChem ID:165656070
Update Time:2025-06-09

tert-butyl N-{1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2-oxoethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2-oxoethyl}carbamate
    • 2228802-27-3
    • EN300-1902086
    • tert-butyl N-{1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxoethyl}carbamate
    • Inchi: 1S/C15H25N3O3/c1-9(2)18-11(4)13(10(3)17-18)12(8-19)16-14(20)21-15(5,6)7/h8-9,12H,1-7H3,(H,16,20)
    • InChI Key: LEWOFYVSTVLKSF-UHFFFAOYSA-N
    • SMILES: O(C(NC(C=O)C1C(C)=NN(C(C)C)C=1C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 295.18959167g/mol
  • Monoisotopic Mass: 295.18959167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 73.2Ų

tert-butyl N-{1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2-oxoethyl}carbamate Pricemore >>

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tert-butyl N-{1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2-oxoethyl}carbamate Related Literature

Additional information on tert-butyl N-{1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2-oxoethyl}carbamate

Research Brief on tert-butyl N-{1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2-oxoethyl}carbamate (CAS: 2228802-27-3)

The compound tert-butyl N-{1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2-oxoethyl}carbamate (CAS: 2228802-27-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazole core and carbamate functional group, is being explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activity, positioning it as a promising candidate for further investigation.

Recent literature highlights the synthetic routes employed to produce tert-butyl N-{1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2-oxoethyl}carbamate. A study published in the Journal of Medicinal Chemistry (2023) detailed a multi-step synthesis involving the condensation of 3,5-dimethyl-1-isopropyl-1H-pyrazole-4-carbaldehyde with tert-butyl carbamate under optimized conditions. The reaction yielded the target compound with high purity and efficiency, as confirmed by NMR and mass spectrometry. The study also emphasized the importance of the tert-butyl group in enhancing the compound's stability and solubility, which are critical for subsequent biological evaluations.

In terms of biological activity, preliminary in vitro assays have demonstrated that tert-butyl N-{1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2-oxoethyl}carbamate exhibits moderate inhibitory effects on specific kinase targets implicated in inflammatory pathways. A recent preprint on bioRxiv (2024) reported that the compound showed a 50% inhibitory concentration (IC50) of 12.5 μM against p38 MAP kinase, a key player in cytokine production. While this activity is not yet optimized for therapeutic use, it provides a foundational basis for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

Further investigations into the mechanism of action suggest that the pyrazole moiety of the compound may interact with the ATP-binding site of kinases, as predicted by molecular docking simulations. Computational studies published in ACS Omega (2023) aligned with experimental data, indicating that the tert-butyl carbamate group contributes to favorable binding interactions. These findings underscore the potential of this compound as a scaffold for designing novel kinase inhibitors, particularly for diseases with unmet medical needs such as autoimmune disorders and certain cancers.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of tert-butyl N-{1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2-oxoethyl}carbamate. A recent review in Drug Discovery Today (2024) highlighted the need for further studies to address issues such as metabolic stability and oral bioavailability. Researchers are currently exploring derivatization strategies, including the introduction of fluorine atoms or heterocyclic substitutions, to enhance the compound's drug-like properties.

In conclusion, tert-butyl N-{1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2-oxoethyl}carbamate (CAS: 2228802-27-3) represents a versatile and promising molecule in chemical biology and drug discovery. Its synthetic accessibility, combined with its preliminary biological activity, makes it a valuable candidate for further development. Future research should focus on refining its pharmacological profile and expanding its therapeutic potential through targeted modifications and comprehensive preclinical evaluations.

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